molecular formula C8H9BrOZn B6303043 4-Methoxy-2-methylphenylzinc bromide CAS No. 869683-38-5

4-Methoxy-2-methylphenylzinc bromide

Cat. No.: B6303043
CAS No.: 869683-38-5
M. Wt: 266.4 g/mol
InChI Key: QCBAOBVJFFKXOT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methylphenylzinc bromide is an organozinc reagent, typically prepared as a 0.50 M solution in tetrahydrofuran (THF) . It belongs to the class of arylzinc halides, widely employed in cross-coupling reactions such as Negishi couplings to construct biaryl or alkyl-aryl bonds. The compound features a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the ortho position on the benzene ring (structure: 2-methyl-4-methoxyphenyl–Zn–Br). These substituents modulate electronic and steric effects, influencing reactivity in synthetic applications. Organozinc reagents are favored for their moderate reactivity, functional group tolerance, and compatibility with diverse catalytic systems.

Properties

IUPAC Name

bromozinc(1+);1-methoxy-3-methylbenzene-4-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.BrH.Zn/c1-7-4-3-5-8(6-7)9-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBAOBVJFFKXOT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=CC(=C1)OC.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxy-2-methylphenylzinc bromide generally involves the reaction of 4-methoxy-2-methylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Methoxy-2-methylbromobenzene+Zn4-Methoxy-2-methylphenylzinc bromide\text{4-Methoxy-2-methylbromobenzene} + \text{Zn} \rightarrow \text{4-Methoxy-2-methylphenylzinc bromide} 4-Methoxy-2-methylbromobenzene+Zn→4-Methoxy-2-methylphenylzinc bromide

Industrial Production Methods: On an industrial scale, the production of 4-Methoxy-2-methylphenylzinc bromide follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in other types of reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of the zinc moiety with other functional groups.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

    Oxidation: Oxidizing agents like hydrogen peroxide or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

4-Methoxy-2-methylphenylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylphenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. This intermediate undergoes transmetalation with the zinc reagent, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs: Aryl Zinc and Magnesium Reagents

(4-Methoxyphenyl)magnesium Bromide
  • Structure : A Grignard reagent with a magnesium center bonded to a 4-methoxyphenyl group.
  • Reactivity : Highly nucleophilic and moisture-sensitive. Reacts with electrophiles (e.g., carbonyl compounds) to form alcohols or extended carbon chains.
  • Applications: Used in nucleophilic additions and ketone syntheses. Less stable than organozinc reagents, requiring strict anhydrous conditions .
  • Key Difference : Magnesium-based reagents are more reactive but less tolerant of functional groups compared to zinc analogs.
(Cyclobutylmethyl)zinc Bromide
  • Structure : Zinc bonded to a cyclobutylmethyl group.
  • Reactivity : Similar to 4-methoxy-2-methylphenylzinc bromide but with a saturated cycloalkyl group, reducing steric hindrance.
  • Applications : Used in alkyl-aryl couplings. The absence of aromatic substituents simplifies steric interactions in catalytic cycles .

Substituted Benzyl Bromides

4-Methoxybenzyl Bromide (CAS 2746-25-0)
  • Structure : Benzyl bromide with a methoxy group at the para position.
  • Reactivity : Acts as an alkylating agent, transferring the 4-methoxybenzyl group to nucleophiles (e.g., amines, alcohols).
  • Applications : Protective group in peptide synthesis and intermediates in pharmaceuticals.
  • Key Difference: Lacks the organometallic zinc center, limiting its use in cross-couplings but excelling in nucleophilic substitutions .
4-Methoxy-3-nitrobenzyl Bromide (CAS 61010-34-2)
  • Structure : Benzyl bromide with methoxy (para) and nitro (meta) groups.
  • Reactivity : Enhanced electrophilicity due to the electron-withdrawing nitro group, accelerating SN₂ reactions.
  • Applications : Used in synthesizing nitroaromatic derivatives for agrochemicals or dyes.
  • Key Difference : The nitro group increases reactivity but reduces stability under basic conditions .

Brominated Methoxy Aromatic Compounds

4-Benzyloxy-2-bromo-1-methoxybenzene
  • Structure : Brominated diaryl ether with methoxy and benzyloxy substituents.
  • Reactivity : Undergoes Suzuki or Ullmann couplings due to the aryl bromide moiety.
  • Applications : Intermediate in polymer and ligand synthesis.
  • Key Difference: The ether linkages and absence of a metal center distinguish its reactivity from organozinc reagents .

Comparative Data Table

Compound Molecular Formula Molecular Weight Reactivity Profile Typical Applications Stability Considerations
4-Methoxy-2-methylphenylzinc bromide C₈H₉BrOZn ~257.43 Moderate; cross-coupling reactions Biaryl synthesis, pharmaceuticals Air/moisture-sensitive; store in THF
(4-Methoxyphenyl)magnesium bromide C₇H₇BrOMg ~219.34 High; nucleophilic additions Alcohol/ketone synthesis Extremely moisture-sensitive
4-Methoxybenzyl bromide C₈H₉BrO 201.06 Moderate; SN₂ alkylation Protective groups, drug intermediates Lachrymator; store anhydrous
4-Methoxy-3-nitrobenzyl bromide C₈H₈BrNO₃ 246.06 High; electrophilic substitutions Nitroaromatic synthesis Degrades under strong bases
(Cyclobutylmethyl)zinc bromide C₅H₉BrZn ~202.40 Moderate; alkyl-aryl couplings Material science applications Air-sensitive; THF solution

Biological Activity

4-Methoxy-2-methylphenylzinc bromide is an organozinc compound that has garnered attention in chemical and biological research due to its potential applications in organic synthesis and medicinal chemistry. This compound serves as a versatile reagent in various reactions, including cross-coupling reactions, which are pivotal for constructing complex organic molecules. Understanding its biological activity is essential for evaluating its safety and efficacy in potential therapeutic applications.

  • Molecular Formula : C9H11BrOZn
  • Molecular Weight : 252.53 g/mol
  • Structure : The compound features a methoxy group and a methyl group on a phenyl ring, which affects its reactivity and interaction with biological targets.

The biological activity of 4-Methoxy-2-methylphenylzinc bromide primarily involves its ability to form complexes with various biological molecules. The zinc atom can interact with nucleophilic sites on proteins and enzymes, potentially leading to modulation of their activity. This interaction is crucial in understanding how this compound may affect cellular processes.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 4-Methoxy-2-methylphenylzinc bromide exhibit significant antitumor properties. For instance, research on related methoxy-substituted compounds has shown their effectiveness in inhibiting microtubule polymerization, a critical process in cell division:

  • Study Findings :
    • Compounds with methoxy groups showed sub-micromolar cytotoxicity against cancer cell lines such as HeLa and MCF7.
    • The most potent derivatives caused G2/M phase arrest in the cell cycle, leading to apoptotic cell death .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 4-Methoxy-2-methylphenylzinc bromide. These studies typically involve:

  • Cell Lines Used : Human tumor cell lines (e.g., HeLa, MCF7) and non-tumorigenic cell lines (e.g., HEK293).
  • Results :
    • Significant inhibition of cell proliferation was observed at micromolar concentrations.
    • The compound's effects were compared with established anticancer agents, confirming its potential as a therapeutic candidate .

Data Table: Biological Activity Overview

Parameter Value/Description
Molecular Formula C9H11BrOZn
Molecular Weight 252.53 g/mol
Cytotoxicity (HeLa) Sub-micromolar concentrations effective
Cytotoxicity (MCF7) Significant inhibition observed
Mechanism Inhibition of microtubule polymerization
Cell Cycle Arrest G2/M phase arrest leading to apoptosis

Case Study 1: Antitumor Efficacy

A study focused on a series of methoxy-substituted benzenesulfonamides demonstrated that compounds structurally similar to 4-Methoxy-2-methylphenylzinc bromide effectively target tubulin, leading to significant antitumor activity. The study utilized immunofluorescence techniques to visualize microtubule disruption in treated cells and assessed the impact on the cell cycle using flow cytometry.

Case Study 2: Drug Resistance

Another investigation explored the potential of these compounds to overcome multidrug resistance (MDR) in cancer therapies. Co-treatment with MDR inhibitors revealed that certain derivatives did not act as substrates for MDR pumps, suggesting enhanced effectiveness against resistant tumor cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.